molecular formula C16H23NO2 B3349866 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine CAS No. 24228-41-9

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine

Cat. No.: B3349866
CAS No.: 24228-41-9
M. Wt: 261.36 g/mol
InChI Key: XOZRFIMBWGTZSL-UHFFFAOYSA-N
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Description

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom and an ethoxycarbonyl group attached to the fourth carbon atom of the piperidine ring

Preparation Methods

The synthesis of 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with phenylethyl bromide in the presence of a base such as sodium hydride to form 1-(Phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate to introduce the ethoxycarbonyl group, yielding the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases or conditions.

    Industry: The compound is used in the development of new materials and chemicals, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins, while the ethoxycarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine can be compared with other piperidine derivatives, such as:

    1-(Phenylethyl)piperidine: Lacks the ethoxycarbonyl group, which may result in different chemical reactivity and biological activity.

    4-(Ethoxycarbonyl)piperidine: Lacks the phenylethyl group, which may affect its interaction with biological targets.

    1-(Phenylethyl)-4-(methoxycarbonyl)piperidine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may influence its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the phenylethyl and ethoxycarbonyl groups, which confer specific chemical and biological properties that are distinct from other piperidine derivatives.

Properties

IUPAC Name

ethyl 1-(2-phenylethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)15-9-12-17(13-10-15)11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZRFIMBWGTZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.90 g (17.5 mmol) of 1-(2-phenylethyl)-4-carboethoxypyridinium bromide, 0.60 g of platinum (IV) oxide and 100 mL of methanol was hydrogenated at 50 p.s.i. and room temperature for 1.5 hours. The reaction mixture was filtered, concentrated and the residue dissolved in water. The aqueous solution was made alkaline to pH 9-10 with aqueous potassium carbonate and extracted with ethyl acetate. The organic extracts were washed with saturated sodium bicarbonate solution, saturated sodium chloride solution, dried and evaporated to afford 4.11 g of 1-(2-phenylethyl)-4-carboethoxypiperidine as a yellow oil. NMR (CDCl3) δ7.16-7.32 (m, 5H); 4.08-4.19 (q, 2H); 2.91-3.02 (m, 2H); 2.77-2.88 (m, 2H); 2.53-2.65 (m, 2H); 2.23-2.35 (m, 1H); 2.03-2.15 (m, 2H); 1.87-1.98 (m, 2H); 1.72-1.88 (m, 4H); 1.20-1.30 (t,3H).
Name
1-(2-phenylethyl)-4-carboethoxypyridinium bromide
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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